Phosphorus tribromide

Stereoselective Synthesis Dibromide Formation Optical Purity

Phosphorus tribromide (PBr3, CAS 7789-60-8) is a cornerstone phosphorus(III) halide reagent in organic synthesis, distinguished by its dual role as a potent brominating agent and Lewis acid/base. It is a colorless to faintly yellow fuming liquid with a density of 2.88 g/mL at 20 °C and a boiling point of 175 °C, widely employed for converting alcohols to alkyl bromides and for the α-bromination of carboxylic acids via the Hell-Volhard-Zelinsky (HVZ) reaction.

Molecular Formula PBr3
Br3P
Molecular Weight 270.69 g/mol
CAS No. 7789-60-8
Cat. No. B121465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorus tribromide
CAS7789-60-8
SynonymsPhosphorus Bromide;  Phosphorous Bromide;  Tribromophosphine; 
Molecular FormulaPBr3
Br3P
Molecular Weight270.69 g/mol
Structural Identifiers
SMILESP(Br)(Br)Br
InChIInChI=1S/Br3P/c1-4(2)3
InChIKeyIPNPIHIZVLFAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water, ethanol;  soluble in acetone, carbon disulfide
Soluble in acetone, alcohol, carbon disulfide, hydrogen sulfide, water (decomposes)

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorus Tribromide (PBr3) Procurement Guide: A Quantitative Review of Bromination Efficiency and Selectivity


Phosphorus tribromide (PBr3, CAS 7789-60-8) is a cornerstone phosphorus(III) halide reagent in organic synthesis, distinguished by its dual role as a potent brominating agent and Lewis acid/base [1]. It is a colorless to faintly yellow fuming liquid with a density of 2.88 g/mL at 20 °C and a boiling point of 175 °C, widely employed for converting alcohols to alkyl bromides and for the α-bromination of carboxylic acids via the Hell-Volhard-Zelinsky (HVZ) reaction [2]. This guide provides a quantitative evidence-based framework for scientific and procurement decision-making, focusing on the compound's verifiable performance advantages over closely related halogenating agents such as hydrogen bromide (HBr), thionyl bromide (SOBr2), and phosphorus trichloride (PCl3).

Why Substituting PBr3 with HBr or SOBr2 Compromises Reaction Fidelity and Yield


Phosphorus tribromide cannot be readily substituted by other in-class brominating agents such as HBr or SOBr2 without incurring significant and quantifiable penalties in reaction outcome. The mechanistic pathway of PBr3-mediated bromination proceeds via an SN2-type process that circumvents the formation of free carbocation intermediates, thereby preserving stereochemical integrity and preventing carbon skeleton rearrangement [1]. In contrast, reactions employing hydrobromic acid (HBr) are prone to carbocation rearrangements, even with primary alcohols, leading to a mixture of isomeric products and diminished yields of the desired target [2]. Similarly, while thionyl bromide (SOBr2) is a viable alternative, direct comparative studies reveal that PBr3 provides superior stereochemical control, delivering products with markedly higher optical purity and diastereoselectivity [3]. The evidence presented below quantifies these critical differentiators to support informed reagent selection.

Phosphorus Tribromide (PBr3) Differential Performance Metrics vs. HBr, SOBr2, and PCl3


Superior Stereochemical Control in Dibromide Synthesis: PBr3 vs. SOBr2

In the conversion of (S)-(−)-2-bromo-1-butanol into 1,2-dibromobutane, PBr3 demonstrates a clear and quantifiable advantage in stereochemical outcome over thionyl bromide (SOBr2). The use of PBr3 yields a levorotatory product with high optical activity, and more specifically, in the reaction of a 4-t-butylcyclohexene trans-diaxial bromohydrin, PBr3 affords a dibromide product that is more than 90% diaxial [1]. In stark contrast, reactions conducted with SOBr2, both in the presence and absence of pyridine, produce dibromides with very low specific rotations and equilibrated mixtures of diastereomers, indicating a significant loss of stereochemical integrity [1].

Stereoselective Synthesis Dibromide Formation Optical Purity

Prevention of Carbocation Rearrangement in Neopentyl Systems: PBr3 vs. HBr

A classic demonstration of PBr3's mechanistic advantage is the conversion of neopentyl alcohol to neopentyl bromide. Using HBr, this reaction typically undergoes carbocation rearrangement to yield a mixture of tertiary halides [1]. In contrast, the PBr3-mediated reaction proceeds via a clean SN2 pathway without rearrangement, yielding the desired primary alkyl bromide in a yield of approximately 60% [1]. This yield, while moderate, is achievable only because the rearrangement pathway is entirely suppressed, a feat not possible with the more acidic and SN1-prone HBr [2].

Rearrangement-Free Bromination Neopentyl Bromide SN2 Mechanism

Atom Economy and Stoichiometric Efficiency: PBr3 vs. SOBr2 and PCl3

Phosphorus tribromide exhibits a superior stoichiometric profile in alcohol to alkyl halide conversions. Theoretically, one equivalent of PBr3 can fully convert three equivalents of a primary or secondary alcohol to the corresponding alkyl bromide [1]. This contrasts with thionyl bromide (SOBr2), where one equivalent converts only two equivalents of alcohol [1]. While phosphorus trichloride (PCl3) shares the same 1:3 stoichiometry as PBr3 for forming alkyl chlorides, PBr3 uniquely enables the efficient installation of the more synthetically versatile and reactive bromine atom, which is a critical factor for downstream coupling reactions (e.g., Grignard, cross-coupling) where alkyl bromides are generally far more reactive than alkyl chlorides [2].

Atom Economy Stoichiometry Reagent Efficiency

High Purity Achieved in Industrial Bromotrimethylsilane Synthesis via PBr3 Route

An industrial patent describes an improved method for synthesizing bromotrimethylsilane (a key silylating and brominating agent) using the silicon ether-phosphorus tribromide method. This process, involving the reaction of hexamethyldisiloxane with PBr3, achieves a product purity of 99% by avoiding side reactions inherent to alternative synthetic routes [1]. The patent explicitly highlights that the use of PBr3 under controlled temperature conditions (from room temperature to reflux) enables this high-purity outcome, which is critical for sensitive downstream applications in pharmaceutical and semiconductor manufacturing [1].

Bromotrimethylsilane Synthesis High Purity Silicon Ether Method

Optimal Application Scenarios for Phosphorus Tribromide Based on Quantified Performance Data


Synthesis of Rearrangement-Prone Alkyl Bromide Intermediates

PBr3 is the reagent of choice when converting acid-sensitive primary alcohols, like neopentyl alcohol, to their corresponding alkyl bromides [1]. As demonstrated in Section 3, alternative reagents such as HBr lead to significant carbocation rearrangement, rendering them useless for this transformation. The ability of PBr3 to achieve a 60% yield of neopentyl bromide, where HBr fails entirely, justifies its procurement for any synthesis requiring the retention of a sterically hindered carbon skeleton. This scenario is common in the synthesis of pharmaceutical intermediates where specific alkyl halide topologies are critical [1].

Preparation of Stereochemically Defined Dibromides and Chiral Building Blocks

For reactions where stereochemical outcome is non-negotiable, PBr3 offers a distinct and quantifiable advantage over SOBr2 [1]. The evidence from the conversion of bromohydrins to dibromides shows that PBr3 yields products with >90% diastereomeric purity, whereas SOBr2 gives mixtures of stereoisomers [1]. This makes PBr3 the superior reagent for synthesizing enantiomerically pure or highly diastereomerically enriched brominated intermediates, which are foundational in medicinal chemistry for structure-activity relationship (SAR) studies and the production of single-isomer drugs.

Large-Scale Production of High-Purity Brominating Agents and Silyl Intermediates

Industrial processes demanding high-purity reagents, such as the synthesis of bromotrimethylsilane for use as a silylating agent or in the electronics industry, benefit directly from the PBr3 route [1]. The established method achieves a documented purity of 99% by minimizing side reactions [1]. This high level of purity is a key differentiator for manufacturers supplying regulated industries, where impurities can have cascading effects on subsequent product quality and yield. The procurement of PBr3 for this application is validated by its ability to meet stringent commercial purity specifications.

Atom-Economical Bromination in Multi-Step Syntheses

In multi-step synthetic sequences where reagent economy and waste minimization are paramount, PBr3's 1:3 stoichiometry with alcohols provides a clear process advantage over reagents like SOBr2 [1]. This efficiency reduces the mass of reagent required and the volume of byproducts generated, streamlining purification and lowering the overall cost of goods [1]. This is particularly relevant in the synthesis of complex natural products or active pharmaceutical ingredients (APIs) where multiple bromination steps may be employed, and cumulative efficiency gains have a significant impact on production viability.

Technical Documentation Hub

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